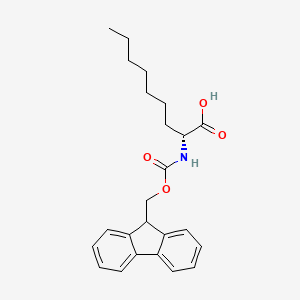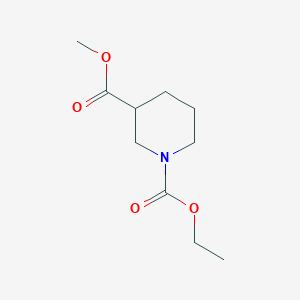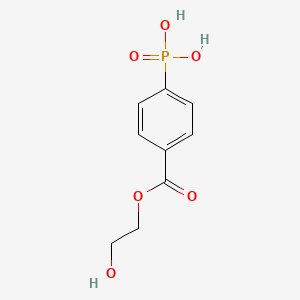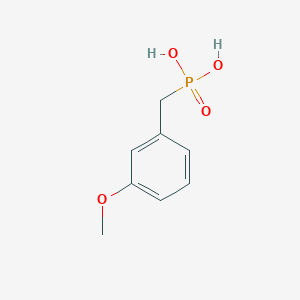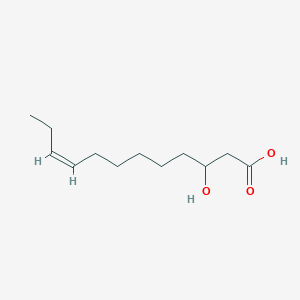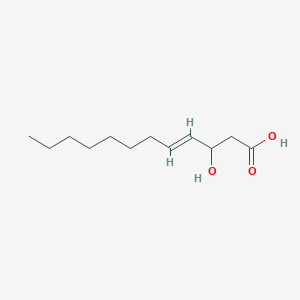
(4E)-3-Hydroxy-4-dodecenoic acid
描述
(4E)-3-Hydroxy-4-dodecenoic acid, commonly known as 3,4-HDDA, is a long-chain unsaturated fatty acid that is produced by honeybees. It is a key component of royal jelly, a secretion produced by honeybee workers to feed larvae and the queen bee. 3,4-HDDA has been extensively studied for its potential health benefits and therapeutic applications.
作用机制
The mechanism of action of 3,4-HDDA is not fully understood. It is thought to exert its biological effects through multiple pathways, including modulation of gene expression, activation of signaling pathways, and inhibition of enzyme activity. 3,4-HDDA has been shown to activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in the regulation of lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
3,4-HDDA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. 3,4-HDDA has also been shown to inhibit the growth of bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 3,4-HDDA has been shown to enhance immune function by increasing the production of cytokines and stimulating the proliferation of immune cells.
实验室实验的优点和局限性
One advantage of studying 3,4-HDDA is that it is a natural compound that is produced by honeybees. This makes it relatively easy to obtain and study. However, one limitation is that the synthesis of 3,4-HDDA is regulated by the queen bee pheromone, which makes it difficult to control the production of 3,4-HDDA in worker bees. In addition, the biological activity of 3,4-HDDA may vary depending on the source and purity of the compound.
未来方向
There are many future directions for the study of 3,4-HDDA. One area of research is the potential therapeutic applications of 3,4-HDDA in the treatment of bacterial and fungal infections. Another area of research is the potential use of 3,4-HDDA as a dietary supplement to enhance immune function and promote health. In addition, further studies are needed to elucidate the mechanism of action of 3,4-HDDA and to identify potential targets for therapeutic intervention.
科学研究应用
3,4-HDDA has been studied for its potential health benefits and therapeutic applications. It has been shown to have antibacterial, antifungal, anti-inflammatory, and antioxidant properties. 3,4-HDDA has also been shown to enhance immune function, improve cognitive function, and promote wound healing. In addition, 3,4-HDDA has been studied for its potential anticancer activity.
属性
IUPAC Name |
(E)-3-hydroxydodec-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h8-9,11,13H,2-7,10H2,1H3,(H,14,15)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXOERSYAPXYIP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-Hydroxy-4-dodecenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[5-(2-Cyclopentyl-6-methoxy-pyridin-4-yl)-[1,2,4]oxadiazol-3-yl]-2-ethyl-6-methyl-phenol](/img/structure/B3228341.png)

![N-[3-[(3R)-5-Amino-3-(difluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methyl-2-pyridinecarboxamide](/img/structure/B3228359.png)

